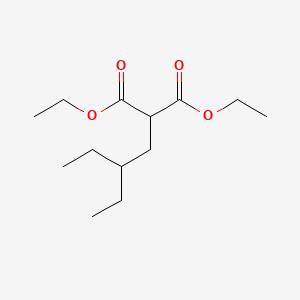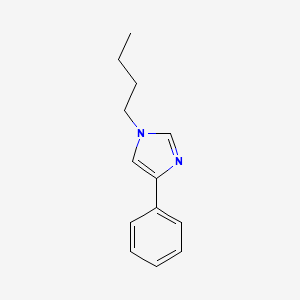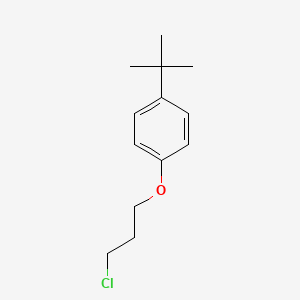
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid is a derivative of the amino acid L-cysteine, where a cyanomethyl group is attached to the sulfur atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid typically involves the reaction of L-cysteine with cyanomethylating agents. One common method is the reaction of L-cysteine with cyanomethyl chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aqueous medium at a controlled temperature to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and crystallization to obtain the compound in its desired form. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanomethyl group can be reduced to form primary amines.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (R)-2-Amino-3-((cyanomethyl)thio)propanoic acid involves its interaction with various molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites in enzymes or other proteins. This interaction can modulate the activity of these biomolecules, leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or activation.
類似化合物との比較
(R)-2-Amino-3-((cyanomethyl)thio)propanoic acid ethyl ester: Similar structure but with an ethyl ester group.
This compound methyl ester: Similar structure but with a methyl ester group.
This compound amide: Similar structure but with an amide group.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct reactivity and biological activity. Its cyanomethyl group allows for unique interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.
特性
分子式 |
C5H8N2O2S |
|---|---|
分子量 |
160.20 g/mol |
IUPAC名 |
(2R)-2-amino-3-(cyanomethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C5H8N2O2S/c6-1-2-10-3-4(7)5(8)9/h4H,2-3,7H2,(H,8,9)/t4-/m0/s1 |
InChIキー |
NNDFTEWZSBSSRF-BYPYZUCNSA-N |
異性体SMILES |
C(C#N)SC[C@@H](C(=O)O)N |
正規SMILES |
C(C#N)SCC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-2-ethyl-7-methyl-3H-Imidazo[4,5-b]pyridine](/img/structure/B8690213.png)



![8,8-Dichlorobicyclo[4.2.0]oct-2-en-7-one](/img/structure/B8690249.png)






![[Bromo(Phenyl)Methyl]Phosphonic Acid](/img/structure/B8690302.png)
